

Assessing the Specificity of AGL-0182-30: A Comparative Guide

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Compound of Interest

Compound Name: AGL-0182-30

Cat. No.: B12409042

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the microtubule-disrupting agent **AGL-0182-30**, focusing on its specificity and performance relative to other cytotoxic payloads commonly used in antibody-drug conjugates (ADCs). **AGL-0182-30** is a synthetic analog of the potent antimitotic peptide Dolastatin 10. It has been utilized as the cytotoxic payload in the anti-FLT3 ADC, AGS62P1 (also known as ASP1235), which has undergone clinical investigation for acute myeloid leukemia (AML).

Executive Summary

AGL-0182-30 is a highly potent cytotoxic agent that functions by disrupting microtubule dynamics, a mechanism shared with other established ADC payloads such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). While specific in vitro cytotoxicity data for standalone **AGL-0182-30** is not readily available in the public domain, the preclinical data for its corresponding ADC, AGS62P1, demonstrates potent, nanomolar-range activity against various AML cell lines. This suggests that **AGL-0182-30** possesses significant intrinsic cytotoxicity. A direct comparison with other microtubule inhibitors indicates that auristatin-class molecules, including **AGL-0182-30**'s parent compound Dolastatin 10, exhibit exceptionally low

IC50 values. The specificity of **AGL-0182-30** in a therapeutic context is primarily achieved through its conjugation to a target-specific monoclonal antibody.

Comparative In Vitro Cytotoxicity

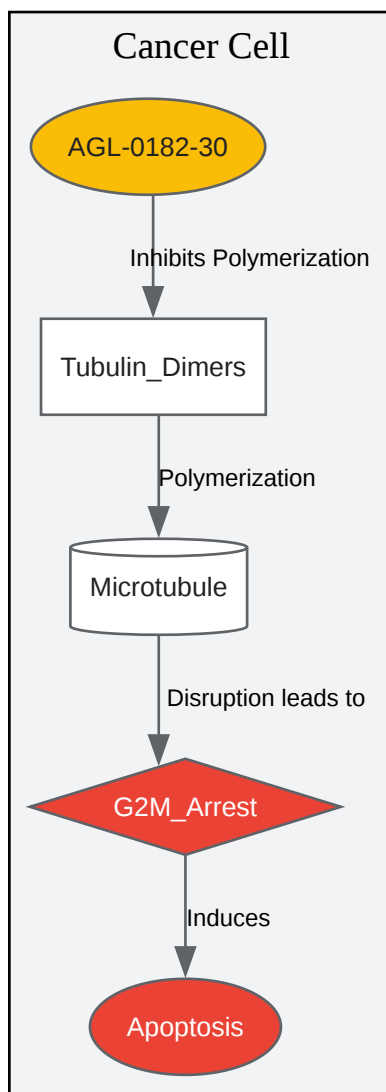
While specific IC50 values for free **AGL-0182-30** are not publicly documented, the cytotoxic activity of the AGS62P1 ADC provides an indirect measure of its potency. The table below summarizes the reported IC50 values for AGS62P1 in various FLT3-expressing AML cell lines, alongside comparative data for other relevant microtubule inhibitors.

Compound/ADC	Cell Line(s)	IC50 Range (nM)	Notes
AGS62P1 (AGL-0182-30 payload)	AML Cell Lines (FLT3/ITD and non-ITD)	0.2 - 13	Demonstrates potent activity in target-expressing cells.[1]
MMAE (Monomethyl Auristatin E)	Pancreatic Cancer Cell Lines (BxPC-3, PSN-1, Capan-1, Panc-1)	0.97 - 1.16	A commonly used ADC payload with broad and potent cytotoxic activity.[2]
Human Cancer Cell Lines (SKBR3, HEK293)	3.27 - 4.24		
MMAF (Monomethyl Auristatin F)	Various Cancer Cell Lines	0.056 - 0.449 (as MMAF-OMe)	Generally less cell-permeable than MMAE, but highly potent once intracellular.
Anaplastic Large Cell Lymphoma, Breast, and Renal Carcinoma Cell Lines	105 - 257		
Dolastatin 10	L1210 Leukemia Cells	0.03	The parent compound of the auristatin family, known for its extreme potency.[1]
Small Cell Lung Cancer Cell Lines (NCI-H69, -H82, -H446, -H510)	0.032 - 0.184		

Mechanism of Action: Microtubule Disruption

AGL-0182-30, like other auristatins, exerts its cytotoxic effect by interfering with tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M

phase and subsequent apoptosis.



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Caption: **AGL-0182-30** inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Experimental Protocols

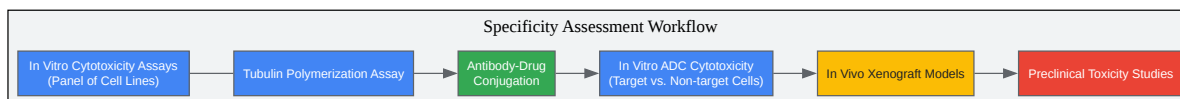
The following is a generalized protocol for an in vitro cytotoxicity assay, which is a standard method for determining the IC50 values of cytotoxic compounds.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Method)

- Cell Culture: Cancer cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.
- Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. Plates are incubated to allow for cell attachment.
- Compound Treatment: A serial dilution of the test compound (e.g., **AGL-0182-30**) and control compounds (e.g., MMAE, MMAF) is prepared. The diluted compounds are added to the appropriate wells, and the plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment:
 - MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. A solubilization solution is then added, and the absorbance is measured using a microplate reader.
 - CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer.
- Data Analysis: The absorbance or luminescence data is normalized to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve.

Experimental Workflow

The general workflow for assessing the specificity of a cytotoxic payload like **AGL-0182-30** involves a series of in vitro and in vivo experiments.



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